6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features both bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to other bioactive quinoline derivatives.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. In general, quinoline derivatives can interact with various enzymes or receptors, influencing biological pathways. For example, they might inhibit DNA synthesis or interfere with protein function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinolinic acid: An intermediate in the kynurenine pathway of tryptophan metabolism.
Uniqueness
6-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTGQHCUOMLSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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